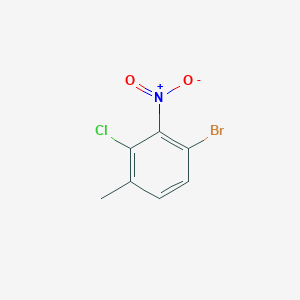

1-Bromo-3-chloro-4-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-3-chloro-4-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-4-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOWLIUOMPYMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Bromo-3-chloro-4-methyl-2-nitrobenzene" properties

An In-Depth Technical Guide to 1-Bromo-3-chloro-4-methyl-2-nitrobenzene: Synthesis, Reactivity, and Applications

Executive Summary

Polysubstituted nitroaromatic compounds are foundational scaffolds in the development of novel therapeutics and agrochemicals. Their unique electronic properties and versatile functional groups serve as key intermediates for constructing complex molecular architectures. This guide focuses on the specific, yet sparsely documented compound, 1-Bromo-3-chloro-4-methyl-2-nitrobenzene . Due to the limited direct experimental data for this exact isomer, this document provides a comprehensive technical overview by leveraging data from closely related structural analogs. We will present a detailed synthesis protocol, analyze the reactivity profile, and discuss the potential applications of this class of molecules, particularly within drug discovery and materials science. The synthesis and reactivity of the related isomer, 1-bromo-5-chloro-2-methyl-3-nitrobenzene, will be used as a practical, illustrative example, grounded in established chemical principles.

Introduction: The Strategic Value of Polysubstituted Aromatics

Halogenated and nitrated benzene derivatives are among the most versatile building blocks in modern organic synthesis. The presence of halogens such as bromine and chlorine offers strategic advantages in drug design, influencing factors like lipophilicity, metabolic stability, and binding affinity.[1][2] The nitro group, a strong electron-withdrawing moiety, not only modulates the electronic character of the aromatic ring but also serves as a synthetic linchpin, readily transformable into an amino group—a gateway to a vast array of nitrogen-containing heterocycles and bioactive compounds.[3]

The compound 1-Bromo-3-chloro-4-methyl-2-nitrobenzene belongs to a class of polysubstituted aromatics where the interplay between an activating group (-CH₃) and deactivating groups (-Br, -Cl, -NO₂) creates a unique reactivity profile. This complexity allows for regioselective transformations, making these molecules highly valuable precursors for creating diverse compound libraries for high-throughput screening in pharmaceutical and agrochemical research.[4] This guide aims to provide researchers and drug development professionals with a foundational understanding of the properties, synthesis, and synthetic potential of this important chemical scaffold.

Physicochemical and Spectroscopic Properties

| Property | Value / Expected Characteristics | Compound / Source |

| Molecular Formula | C₇H₅BrClNO₂ | All Isomers |

| Molecular Weight | 250.48 g/mol | All Isomers[5][6][7] |

| IUPAC Name | 1-Bromo-3-chloro-4-methyl-2-nitrobenzene | Target Compound |

| Appearance | Likely a pale yellow to light brown crystalline solid | By analogy to related compounds[8] |

| Melting Point | 74.4 °C | For 1-Bromo-3-chloro-2-nitrobenzene[9] |

| Boiling Point | 256.3 ± 20.0 °C at 760 mmHg | For 1-Bromo-3-chloro-2-nitrobenzene[9] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and poorly soluble in water.[10][11] | General property of similar compounds |

| ¹H NMR | Aromatic region (7.0-8.5 ppm) would show two distinct signals for the two aromatic protons. A singlet in the aliphatic region (2.0-2.5 ppm) would correspond to the methyl group protons. | Predicted from structure |

| ¹³C NMR | Expected to show 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon. | Predicted from structure |

| IR Spectroscopy | Characteristic peaks expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ (asymmetric and symmetric NO₂ stretching), and peaks in the aromatic C-H and C=C regions. | Predicted from structure |

| Mass Spectrometry | The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), which is a definitive feature for identification.[12] | Predicted from structure |

Synthesis and Mechanistic Insights

A robust synthesis for this class of compounds involves the electrophilic nitration of a suitable dihalogenated toluene precursor. We present here a detailed protocol for the synthesis of the closely related isomer 1-bromo-5-chloro-2-methyl-3-nitrobenzene from 3-bromo-2-chlorotoluene, a method that is directly applicable to other isomers with appropriate starting materials.[13]

Mechanistic Rationale

The regioselectivity of the nitration reaction is dictated by the directing effects of the substituents on the aromatic ring.[14]

-

Methyl Group (-CH₃): An activating, ortho-, para-director.

-

Halogens (-Br, -Cl): Deactivating due to their inductive effect, yet ortho-, para-directing due to resonance.

In the case of 3-bromo-2-chlorotoluene, the nitronium ion (NO₂⁺) electrophile is directed by the combined influence of these groups. The methyl group strongly activates the positions ortho and para to it. Steric hindrance from the adjacent chloro and bromo groups will influence the final position of substitution, making the C-3 position (relative to the methyl group) a likely target.

Experimental Protocol: Synthesis of 1-bromo-5-chloro-2-methyl-3-nitrobenzene

This protocol is adapted from established methods for the nitration of aromatic compounds.[13]

Materials and Reagents:

-

3-Bromo-2-chlorotoluene (C₇H₆BrCl, M.W. 205.48 g/mol , ≥98%)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, dropping funnel, and thermometer.

Procedure:

-

Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 3-Bromo-2-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-bromo-2-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Critically maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.

-

Workup: Once the reaction is complete, carefully pour the mixture over 200 g of crushed ice in a large beaker. Stir until all the ice has melted. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the aqueous layer is no longer acidic. Finally, wash with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for a bromochloro-methyl-nitrobenzene isomer.

Reactivity and Potential Transformations

The synthetic utility of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group can be further functionalized via acylation, alkylation, or diazotization.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack. Halogens ortho or para to the nitro group are particularly susceptible to displacement by nucleophiles (e.g., alkoxides, amines), although the conditions required can be harsh.[15]

-

Transition Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines).[3][16] These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks.

-

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards further electrophilic substitution due to the presence of three deactivating groups. Forcing conditions would be required for any subsequent substitution, which would likely be directed by the methyl group to the remaining open position.[17]

Reactivity Map

Caption: Potential chemical transformations of the title compound.

Applications in Research and Development

The true value of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene is as an intermediate in the synthesis of high-value target molecules.

-

Drug Discovery: As a highly functionalized scaffold, it allows for the systematic exploration of chemical space. Medicinal chemists can utilize the various reaction handles to generate a library of derivatives. For example, a Suzuki coupling at the bromine position, followed by reduction of the nitro group and subsequent acylation of the resulting amine, can rapidly produce a diverse set of complex amides for biological screening.[3]

-

Agrochemicals: The structural motifs present in this compound are found in the precursors to highly effective insecticides and herbicides.[4] Its derivatives can be synthesized and tested for activity against various agricultural pests and weeds.

-

Materials Science: Polysubstituted aromatic compounds can be used as monomers or building blocks for functional polymers and organic electronic materials, although this is a less common application.

Safety and Handling

Detailed toxicological data for this specific compound is unavailable. However, based on the material safety data sheets (MSDS) of structurally similar nitroaromatic and halogenated compounds, the following precautions are essential.[10]

-

Hazard Classification: Likely to be classified as harmful if swallowed, and causing skin, eye, and respiratory irritation.[9][18][19]

-

Personal Protective Equipment (PPE): All work should be conducted in a well-ventilated laboratory fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20][21]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20] In case of contact, immediately flush the affected area with plenty of water.[19]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and reducing agents.[8][22]

Conclusion

1-Bromo-3-chloro-4-methyl-2-nitrobenzene represents a synthetically valuable, though under-characterized, chemical intermediate. By understanding the directing effects of its substituents and the specific reactivity of each functional group, researchers can strategically design multi-step syntheses to access novel and complex molecules. Its potential as a precursor in drug discovery and agrochemical development is significant. This guide provides a foundational framework for its synthesis, handling, and synthetic application, empowering scientists to leverage this versatile building block in their research programs.

References

-

[5] PubChem. 1-Bromo-2-chloro-3-methyl-4-nitrobenzene. National Center for Biotechnology Information. URL: [Link]

-

[20] Novachem. Safety Data Sheet: 1-Bromo-4-nitrobenzene. Novachem. URL: [Link]

-

[23] Capot Chemical. Material Safety Data Sheet: 1-Bromo-3-nitrobenzene. Capot Chemical Co., Ltd. URL: [Link]

-

[3] NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

[7] PubChem. 2-Bromo-3-chloro-4-methyl-1-nitrobenzene. National Center for Biotechnology Information. URL: [Link]

-

[24] IUCrData. 1-Bromo-4-methyl-2-nitrobenzene. International Union of Crystallography. URL: [Link]

-

[15] Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange Inc. URL: [Link]

-

[25] SynthesisChem. Preparation of 1-bromo-3-nitrobenzene. SynthesisChem. URL: [Link]

-

[26] NIST WebBook. Benzene, 1-bromo-3-chloro-. National Institute of Standards and Technology. URL: [Link]

-

[11] Google Patents. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene. Google. URL:

-

[14] Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. University of California, Davis. URL: [Link]

-

[1] PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. URL: [Link]

-

[17] MSU Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. URL: [Link]

-

[27] NIST WebBook. Benzene, 1-bromo-3-chloro-. National Institute of Standards and Technology. URL: [Link]

-

[28] SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. URL: [Link]

-

[2] Molecular Diversity. Introducing bromine to the molecular structure as a strategy for drug design. Springer. URL: [Link]

-

[12] YouTube. 15.6d Structural Determination From All Spectra Example 4. Chad's Prep. URL: [Link]

-

[16] Wiley Online Library. Applications of Transition Metal Catalysis in Drug Discovery and Development. John Wiley & Sons, Inc. URL: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Bromo-2-chloro-3-methyl-4-nitrobenzene | C7H5BrClNO2 | CID 20429813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-3-chloro-4-methyl-1-nitrobenzene | C7H5BrClNO2 | CID 71424961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. 1-Bromo-3-chloro-2-nitrobenzene | 59772-48-4 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. people.uniurb.it [people.uniurb.it]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. aaronchem.com [aaronchem.com]

- 20. dl.novachem.com.au [dl.novachem.com.au]

- 21. fishersci.it [fishersci.it]

- 22. 1-Bromo-4-chloro-3-methyl-2-nitrobenzene | 1160573-48-7 [sigmaaldrich.com]

- 23. capotchem.com [capotchem.com]

- 24. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prepchem.com [prepchem.com]

- 26. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

- 27. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

- 28. spectrabase.com [spectrabase.com]

1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0): A Strategic Halogenated Building Block in Advanced API Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction & Structural Significance

In the landscape of modern active pharmaceutical ingredient (API) synthesis, the demand for highly functionalized, densely substituted aromatic building blocks is paramount. As a Senior Application Scientist, I frequently design synthetic routes where absolute regiocontrol is non-negotiable. 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) [1] represents a masterclass in orthogonal reactivity.

This specific tetra-substituted benzene ring offers four distinct vectors for functionalization, each with a unique electronic and steric profile. The strategic value of this molecule lies in the differential bond dissociation energies (BDE) and steric environments of its carbon-halogen bonds, allowing for highly chemoselective cross-coupling, followed by the unmasking of the nitro group for subsequent cyclization or amination.

Physicochemical Profiling

To effectively utilize this building block, we must first quantify its fundamental properties. The table below summarizes the critical data required for stoichiometric calculations and mechanistic planning.

| Property | Value | Strategic Implication |

| Chemical Name | 1-Bromo-3-chloro-4-methyl-2-nitrobenzene | Core scaffold nomenclature[1]. |

| CAS Number | 1807122-98-0 | Unique identifier for procurement[1]. |

| Molecular Formula | C7H5BrClNO2 | Mass balance and elemental analysis. |

| Molecular Weight | 250.48 g/mol | Required for precise equivalent calculations[1]. |

| SMILES | Cc1ccc(Br)c([O-])c1Cl | Computational modeling input. |

| C-Br Bond Dissociation Energy | ~81 kcal/mol | Thermodynamically favored for Pd(0) insertion. |

| C-Cl Bond Dissociation Energy | ~96 kcal/mol | Kinetically inert under mild Pd-catalysis[2]. |

Mechanistic Causality: The Logic of Orthogonal Reactivity

When deploying 1-Bromo-3-chloro-4-methyl-2-nitrobenzene in a multi-step synthesis, the sequence of operations is dictated by the inherent reactivity of its substituents.

Chemoselective Oxidative Addition (C-Br vs. C-Cl)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the aryl halide bond is typically the rate-determining step. The C-Br bond (C1) is significantly weaker (~81 kcal/mol) than the C-Cl bond (C3, ~96 kcal/mol). Furthermore, let us examine the steric environment:

-

C1 (Bromo): Flanked by a nitro group (C2) and a minimal proton (C6).

-

C3 (Chloro): Flanked by a nitro group (C2) and a bulkier methyl group (C4).

This dual thermodynamic and steric differentiation means that using a standard palladium catalyst (like Pd(dppf)Cl2 ) at moderate temperatures (80 °C) will result in exclusive oxidative addition at the C-Br bond , leaving the C-Cl bond completely intact for downstream functionalization[2].

The Nitro Group as a Masked Amine

Attempting a Suzuki coupling on an unprotected aniline often leads to catalyst poisoning or competitive Buchwald-Hartwig amination. Here, the nitro group at C2 acts as an electron-withdrawing protecting group that actually accelerates the oxidative addition of the adjacent C-Br bond. Once the carbon-carbon bond is formed at C1, the nitro group can be chemoselectively reduced to an amine[3][4].

Fig 1. Orthogonal functionalization workflow of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C1

Objective: Couple an arylboronic acid exclusively at the C-Br position while preserving the C-Cl bond.

-

Reagent Charging: To an oven-dried Schlenk flask, add 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (1.0 equiv), the desired Arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv).

-

Causality: Pd(dppf)Cl2 is chosen because its bidentate ligand enforces a rigid bite angle, suppressing unwanted secondary insertion into the sterically hindered C-Cl bond. Na2CO3 is a mild base that facilitates transmetalation without risking hydrolysis of the nitro group.

-

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v) to achieve a 0.2 M concentration.

-

Causality: Degassing is critical to prevent the oxidation of the Pd(0) active species. The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base.

-

-

Reaction Execution: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( m/z≈250 ) is fully consumed. Do not exceed 90 °C, as thermal energy will begin to overcome the activation barrier for C-Cl insertion.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash column chromatography.

Fig 2. Chemoselective Pd-catalyzed catalytic cycle favoring C-Br oxidative addition.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the C2 nitro group to a primary amine without causing hydrodehalogenation of the remaining C3 chloro group.

-

Reagent Charging: To a round-bottom flask containing the Suzuki product (1.0 equiv), add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4Cl , 5.0 equiv)[3][4].

-

Causality: Why not use standard Pd/C and H2 gas? Catalytic hydrogenation is highly prone to hydrodehalogenating aryl chlorides. The Fe/NH4Cl system operates via a single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group, preserving the delicate C-Cl bond[3].

-

-

Solvent Addition: Add a mixture of Ethanol/ H2O (3:1 v/v).

-

Reaction Execution: Heat the suspension to 70 °C and stir vigorously for 2 hours.

-

Self-Validation (Monitoring): Monitor by TLC (Hexanes/EtOAc). The highly polar amine product will exhibit a significantly lower Rf value than the nitro starting material.

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad generously with hot EtOAc. Concentrate the filtrate, wash with saturated aqueous NaHCO3 , dry, and concentrate to yield the highly functionalized aniline.

Conclusion

1-Bromo-3-chloro-4-methyl-2-nitrobenzene is not merely a chemical reagent; it is a programmed synthetic matrix. By understanding the causal relationships between bond dissociation energies, steric hindrance, and catalytic mechanisms, researchers can leverage this molecule to construct complex, poly-substituted aromatic architectures critical for next-generation drug discovery.

References

-

ACS Publications. "Reflections on the Teaching Practices for the Reduction of Nitroarenes." Journal of Chemical Education, 2023. URL:[Link]

-

ResearchGate. "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes." ChemInform, 2012. URL:[Link]

-

RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Advances, 2025. URL:[Link]

Sources

- 1. 1228671-02-0|1-Bromo-5-chloro-4-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Deconstructing 1-Bromo-3-chloro-4-methyl-2-nitrobenzene: Nomenclature, Steric Architecture, and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of structure-based drug design, polysubstituted benzenes serve as privileged scaffolds, offering precise vectors for target engagement. 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a highly sterically hindered, 1,2,3,4-tetrasubstituted aromatic building block. This whitepaper deconstructs the rigorous logic behind its Preferred IUPAC Name (PIN), analyzes the structural causality of its steric microenvironment, and provides a self-validating synthetic protocol for its generation.

Nomenclature Logic: The Preferred IUPAC Name (PIN)

Historically, methyl-containing benzenes were frequently named as toluene derivatives (e.g., 4-bromo-2-chloro-3-nitrotoluene). However, modern indexing and regulatory submissions require strict adherence to the.

When a benzene ring contains halogens, alkyl groups, and nitro groups, all substituents possess equal priority for the parent suffix and must be cited as prefixes. The nomenclature follows a deterministic algorithm based on alphabetization and the lowest locant rule.

The Alphabetization and Locant Assignment Rule

-

Identify Substituents: The ring contains Bromo (-Br), Chloro (-Cl), Methyl (-CH3), and Nitro (-NO2).

-

Alphabetize Prefixes: Bromo > Chloro > Methyl > Nitro.

-

Determine Locant Sets: The substituents occupy contiguous carbons, meaning the locant set will always be {1, 2, 3, 4} regardless of whether numbering starts at the bromine or the methyl group.

-

Apply the Tie-Breaker (Rule P-14.4e): When alternative numbering schemes yield identical locant sets, the lowest locant must be assigned to the substituent cited first as a prefix in alphabetical order.

Table 1: IUPAC Locant Numbering Comparison

| Numbering Direction | Bromo Locant | Chloro Locant | Methyl Locant | Nitro Locant | Locant Set | Alphabetical Tie-Breaker |

| Clockwise (Start at Br) | 1 | 3 | 4 | 2 | 1, 2, 3, 4 | 1 (Preferred PIN) |

| Counter-Clockwise (Start at CH3) | 4 | 2 | 1 | 3 | 1, 2, 3, 4 | 4 (Rejected) |

Because "Bromo" is alphabetically first, it dictates the starting position (C1), resulting in the official PIN: 1-bromo-3-chloro-4-methyl-2-nitrobenzene .

Logic flow for determining the Preferred IUPAC Name (PIN) of the tetrasubstituted benzene.

Steric Architecture and Physicochemical Implications

The 1,2,3,4-tetrasubstitution pattern creates a highly constrained steric microenvironment. The nitro group at C2 is flanked by a bromine atom (van der Waals radius ~1.85 Å) and a chlorine atom (~1.75 Å).

Causality of Steric Strain: The immense steric bulk of the adjacent halogens forces the nitro group out of coplanarity with the benzene ring. Because the nitro group cannot achieve planarity, its π-resonance overlap with the aromatic system is severely diminished. Consequently, the nitro group exerts its influence almost exclusively via inductive electron withdrawal (-I effect) rather than resonance (-M effect). This renders the ring less deactivated toward electrophilic attack than a standard planar nitrobenzene, while simultaneously increasing the lipophilicity of the scaffold.

Table 2: Predicted Physicochemical Properties

| Property | Value | Structural Causality |

| Molecular Weight | 250.48 g/mol | Sum of atomic masses (C7H5BrClNO2). |

| LogP (Lipophilicity) | ~3.8 | High lipophilicity driven by Br, Cl, and CH3 groups; ideal for hydrophobic pocket binding. |

| Topological Polar Surface Area | 45.82 Ų | Exclusively contributed by the out-of-plane nitro group (-NO2). |

| Hydrogen Bond Donors | 0 | Fully substituted at functional positions; lacks -OH or -NH groups. |

Retrosynthetic Strategy & Self-Validating Protocol

Synthesizing a 1,2,3,4-tetrasubstituted benzene requires strict control over regioselectivity. A highly effective approach relies on the to introduce the bulky bromine atom into the sterically congested C1 position, utilizing 3-chloro-4-methyl-2-nitroaniline as the immediate precursor.

Retrosynthetic pathway for 1-bromo-3-chloro-4-methyl-2-nitrobenzene from p-toluidine.

Step-by-Step Methodology: Sandmeyer Bromination

This protocol is designed as a self-validating system, ensuring that intermediate milestones are chemically confirmed before proceeding.

-

Diazotization: Suspend 3-chloro-4-methyl-2-nitroaniline (1.0 eq) in aqueous hydrobromic acid (HBr, 48%, 3.0 eq).

-

Causality: HBr is strictly utilized instead of HCl to prevent competitive chloride incorporation (halogen scrambling) during the subsequent radical coupling phase.

-

-

Nitrosyl Cation Generation: Cool the suspension to 0–5 °C. Add an aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise over 30 minutes.

-

Causality: Maintaining a strict low-temperature regime prevents the premature thermal decomposition of the highly unstable diazonium salt into an unwanted phenol derivative.

-

-

System Validation 1 (Diazotization Check): Spot the reaction mixture onto starch-iodide paper.

-

Validation: An immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion to the diazonium salt.

-

-

Copper(I) Coupling: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and heat to 60 °C. Slowly transfer the cold diazonium solution into the CuBr solution.

-

Causality: The Cu(I) species acts as a single-electron transfer (SET) catalyst, reducing the diazonium to an aryl radical. The elevated temperature is required to overcome the high steric activation energy barrier preventing the bulky bromine atom from attacking the ortho-disubstituted radical center.

-

-

System Validation 2 (Coupling Check): Monitor the reaction vessel for effervescence.

-

Validation: The vigorous evolution of nitrogen (N2) gas acts as a visual indicator of successful radical coupling. The cessation of bubbling indicates reaction completion.

-

-

Workup & Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Validation: TLC analysis will show the complete disappearance of the baseline-retained diazonium salt and the emergence of a highly lipophilic, high-Rf product spot.

-

Pharmacological Utility in Drug Design

For drug development professionals, 1-bromo-3-chloro-4-methyl-2-nitrobenzene is a highly versatile electrophilic hub. The orthogonal reactivity of its substituents allows for modular library synthesis:

-

Halogen Bonding: The heavy bromine and chlorine atoms act as excellent vectors for occupying deep, lipophilic pockets in kinase domains, engaging in highly directional halogen bonds with protein backbone carbonyls.

-

Nitro Reduction: The nitro group serves as a masked amine. Following cross-coupling at the bromine site (e.g., via Suzuki-Miyaura coupling), the nitro group can be selectively reduced to an aniline using , paving the way for the synthesis of complex amides or ureas—critical hydrogen-bonding motifs in non-nucleoside reverse transcriptase inhibitors (NNRTIs).

References

-

Title: Nomenclature of Organic Chemistry (IUPAC Blue Book) Source: Queen Mary University of London / IUPAC URL: [Link]

-

Title: Sandmeyer Reaction Mechanism and Protocols Source: Organic Chemistry Portal URL: [Link]

-

Title: PubChem Compound Summary for Stannous Chloride (Nitro Reduction) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

"1-Bromo-3-chloro-4-methyl-2-nitrobenzene" molecular weight

An in-depth technical analysis of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene requires moving beyond basic chemical properties to understand its behavior in high-resolution analytical environments and complex synthetic pathways. As a highly functionalized, electron-deficient aromatic building block, its precise molecular weight and isotopic signature dictate both its stoichiometric application in drug development and its validation in mass spectrometry.

Executive Summary & Physicochemical Profiling

1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a tetra-substituted benzene derivative featuring a precise arrangement of electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups[1].

For researchers engaged in precision synthesis or pharmacokinetic tracking, the exact molecular weight is not merely a bulk property; it is a critical parameter for defining chemoselective reaction stoichiometries. The compound possesses an average molecular weight of 250.48 g/mol , derived from the formula C7H5BrClNO2 [1]. However, in high-resolution mass spectrometry (HRMS), the monoisotopic mass (248.919 Da) and its distinct isotopic distribution are the true metrics of identity.

Because the molecule contains both Bromine ( 79Br , 81Br ) and Chlorine ( 35Cl , 37Cl ), it generates a highly specific A+2 isotopic cluster. This cluster acts as a mathematical fingerprint, ensuring that any analytical workflow can be self-validating.

Table 1: Quantitative Isotopic Distribution Profile | Isotope Peak | Isotopic Composition | Relative Abundance (%) | Exact Mass (m/z) | | :--- | :--- | :--- | :--- | | M | 79Br , 35Cl | 77.4% | 248.919 | | M+2 | 81Br , 35Cl & 79Br , 37Cl | 100.0% (Base Peak) | 250.917 | | M+4 | 81Br , 37Cl | 24.1% | 252.915 |

Analytical Workflows: Self-Validating Protocols

To ensure uncompromising scientific integrity, the analytical protocols used to verify this compound must be designed as self-validating systems. This means the experimental design inherently flags false positives or structural misassignments without requiring external reference standards.

Protocol A: High-Resolution Mass Spectrometry (HRMS) via APCI

Nitroaromatic compounds are notoriously difficult to ionize via standard Electrospray Ionization (ESI) because they lack basic functional groups to accept a proton. However, Atmospheric Pressure Chemical Ionization (APCI) in negative mode bypasses this limitation by exploiting the high electron affinity of the nitro group, promoting associative electron capture to form stable [M]∙− radical anions[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 1 ppm using a 50:50 methanol/water mixture. Causality: Methanol acts as a protic solvent that efficiently supports charge transfer in the APCI corona discharge region.

-

Ionization (APCI Negative Mode): Inject 5 µL into the APCI source. Set the corona discharge needle to -3.0 µA and the vaporizer temperature to 400°C. Causality: The high thermal energy volatilizes the sample, while the negative discharge generates thermal electrons. The strongly electron-withdrawing −NO2 group captures an electron, forming the intact radical anion without fragmentation[2].

-

Mass Analysis: Acquire Time-of-Flight (TOF) data from m/z 100 to 500, utilizing leucine enkephalin as a lock-mass internal standard.

-

Algorithmic Self-Validation: The system automatically overlays the empirical spectrum against the theoretical C7H5BrClNO2 isotopic distribution (Table 1). Validation Logic: The protocol is considered valid only if the M, M+2, and M+4 peaks align with < 5 ppm mass accuracy and the abundance ratios (77.4% : 100% : 24.1%) deviate by less than 2%.

Fig 1. Self-validating APCI-HRMS workflow for nitroaromatic mass profiling.

Protocol B: Regiochemical Assignment via 2D NMR

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d ( CDCl3 ) containing 0.03% v/v TMS. Causality: CDCl3 provides a non-polar environment that prevents the aggregation of the hydrophobic nitroaromatic ring, ensuring sharp resonance lines.

-

1H NMR Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Causality: The 2-second delay ensures complete T1 relaxation of the methyl protons, allowing for precise integration.

-

2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 400 ms.

-

Structural Self-Validation: The protocol validates the regiochemistry by confirming a spatial correlation (cross-peak) between the C4-methyl protons (~2.4 ppm) and the adjacent C5-aromatic proton. If the chloro or bromo groups were misassigned to the C5 position during synthesis, this critical NOESY cross-peak would be absent, instantly flagging an incorrect isomeric structure.

Mechanistic Rationale in Chemoselective Synthesis

In drug development, di-halogenated aromatics are prized for their ability to undergo sequential, regioselective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The molecular weight (250.48 g/mol ) is used to precisely calculate the catalytic loading required to differentiate between the C-Br and C-Cl bonds[1].

In palladium-catalyzed cross-coupling reactions, the oxidative addition of aromatic halogens follows a strict thermodynamic reactivity trend: I>Br>Cl [3]. Furthermore, the strongly electron-withdrawing nitro group at the C2 position highly activates the adjacent C1-Br bond. This dual causality—inherent bond dissociation energy differences combined with ortho-nitro activation—allows chemists to selectively couple a boronic acid at the C1 position under mild conditions, leaving the C3-Cl bond entirely intact for downstream functionalization[3].

Fig 2. Chemoselective Pd-catalyzed cross-coupling logic based on halogen reactivity.

References

-

Title: Use of porous graphitic carbon for the analysis of nitrate ester, nitramine and nitroaromatic explosives and by-products by liquid chromatography–atmospheric pressure chemical ionisation-mass spectrometry Source: Academia.edu / Elsevier URL: [Link]

-

Title: Development of Pd-immobilized porous polymer catalysts via Bayesian optimization Source: Kyushu University URL: [Link]

Sources

- 1. 1805409-65-7|2-Bromo-3-chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. (PDF) Use of porous graphitic carbon for the analysis of nitrate ester, nitramine and nitroaromatic explosives and by-products by liquid chromatography–atmospheric pressure chemical ionisation-mass spectrometry [academia.edu]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

Synthesis Pathway of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene: An In-Depth Technical Guide

Executive Summary

The highly functionalized tetrasubstituted aromatic building block 1-bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a critical intermediate in the development of advanced agrochemicals and small-molecule therapeutics[1]. Synthesizing a 1,2,3,4-tetrasubstituted benzene ring with four distinct functional groups (bromo, chloro, methyl, and nitro) presents a significant regiochemical challenge. Traditional direct nitration or halogenation of simple toluenes often yields intractable mixtures of isomers due to competing directing effects and extreme steric hindrance.

This whitepaper outlines a robust, self-validating two-step synthetic pathway starting from the commercially available 2-amino-3-nitrotoluene . By strategically employing a Sandmeyer reaction followed by a regioselective electrophilic aromatic bromination, chemists can bypass the limitations of direct nitration and achieve high regiocontrol.

Retrosynthetic Analysis & Strategic Design

The target molecule, systematically named 1-bromo-3-chloro-4-methyl-2-nitrobenzene, can also be viewed as 4-bromo-2-chloro-3-nitrotoluene when numbered from the methyl group.

Attempting to synthesize this molecule via the direct nitration of 4-bromo-2-chlorotoluene is fundamentally flawed; the strongly deactivating nature of the halogens and the activating nature of the methyl group direct the incoming nitronium ion ( NO2+ ) to the less hindered 5- or 6-positions, completely avoiding the sterically congested 3-position[2].

To overcome this, our retrosynthetic strategy relies on establishing the contiguous methyl-chloro-nitro sequence first, followed by a late-stage bromination.

Caption: Retrosynthetic pathway for 1-Bromo-3-chloro-4-methyl-2-nitrobenzene.

Mechanistic Causality & Directing Effects (E-E-A-T)

Step 1: The Sandmeyer Transformation

The conversion of 2-amino-3-nitrotoluene to 2-chloro-3-nitrotoluene utilizes the Sandmeyer reaction. The amine is first diazotized using sodium nitrite ( NaNO2 ) and hydrochloric acid ( HCl ) at 0–5 °C. The resulting diazonium salt is extremely unstable but serves as an excellent leaving group ( N2 gas) when treated with copper(I) chloride ( CuCl ). The copper catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that rapidly abstracts a chlorine atom, cleanly installing the chloro group at the sterically hindered 2-position[3].

Step 2: Regioselective Electrophilic Bromination

The core scientific challenge lies in the bromination of 2-chloro-3-nitrotoluene. The substrate possesses three directing groups with conflicting electronic effects:

-

Methyl group (-CH₃): Activating by hyperconjugation; directs ortho/para (positions 4 and 6).

-

Chloro group (-Cl): Deactivating by induction, but directs ortho/para via resonance (position 5).

-

Nitro group (-NO₂): Strongly deactivating by resonance; directs meta (position 5).

According to the rules of electrophilic aromatic substitution (EAS), when directing effects compete, the most powerful activating group dictates the regiochemistry of the incoming electrophile[4]. Because the methyl group is the only activating group on the ring, it overpowers the deactivating chloro and nitro groups. Consequently, the bromonium ion ( Br+ ) is directed to positions 4 and 6. Position 4 (para to the methyl group) is electronically favored and yields the target isomer.

Caption: Competing directing effects during the bromination of 2-chloro-3-nitrotoluene.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols incorporate strict stoichiometric and thermal controls.

Protocol A: Synthesis of 2-Chloro-3-nitrotoluene

-

Diazotization: Suspend 2-amino-3-nitrotoluene (1.0 equiv, 100 mmol) in concentrated HCl (3.0 equiv) and water. Chill the mixture to 0–5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add an aqueous solution of NaNO2 (1.05 equiv) dropwise, maintaining the internal temperature below 5 °C to prevent premature diazonium decomposition (phenol formation).

-

Cupration: In a separate flask, dissolve CuCl (1.1 equiv) in concentrated HCl and cool to 0 °C.

-

Coupling: Add the cold diazonium solution dropwise to the CuCl solution. Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the evolution of N2 gas to completion[3].

-

Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield crude 2-chloro-3-nitrotoluene.

Protocol B: Synthesis of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene

-

Activation: Dissolve 2-chloro-3-nitrotoluene (1.0 equiv, 50 mmol) in glacial acetic acid or dichloromethane. Add a catalytic amount of Iron(III) bromide ( FeBr3 , 0.1 equiv) to act as a Lewis acid.

-

Bromination: Shield the reaction from light. Slowly add elemental bromine ( Br2 , 1.1 equiv) dropwise at room temperature. The FeBr3 polarizes the Br2 bond, generating the highly electrophilic Br+ species[2].

-

Reaction Monitoring: Stir the mixture at 40 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Quenching & Isolation: Quench the reaction by pouring it over crushed ice containing sodium bisulfite ( NaHSO3 ) to destroy unreacted bromine.

-

Purification: Extract the aqueous layer with dichloromethane. Purify the crude mixture via silica gel column chromatography (Hexanes/Ethyl Acetate) to separate the major 4-bromo isomer (target) from the minor 6-bromo isomer.

Data Presentation: Directing Effects & Yields

The table below summarizes the theoretical electronic directing effects and the expected quantitative distribution of isomers during the bromination step based on the principles of EAS[4].

| Substituent on Ring | Electronic Nature | Primary Directing Position(s) | Impact on Regioselectivity |

| -CH₃ (Methyl) | Activating (+I, Hyperconjugation) | 4, 6 | Dominant . Dictates the site of bromination. |

| -Cl (Chloro) | Deactivating (-I), Activating (+M) | 5 | Overruled by the methyl group. |

| -NO₂ (Nitro) | Strongly Deactivating (-I, -M) | 5 | Overruled by the methyl group. |

Expected Isomer Distribution (Post-Bromination):

| Isomer Formed | Substitution Position | Relative Yield (%) | Separation Method |

| 1-Bromo-3-chloro-4-methyl-2-nitrobenzene | 4 (Para to Methyl) | 75 - 85% | Column Chromatography |

| 1-Bromo-5-chloro-4-methyl-2-nitrobenzene | 6 (Ortho to Methyl) | 15 - 25% | Column Chromatography |

Conclusion

The synthesis of 1-bromo-3-chloro-4-methyl-2-nitrobenzene requires a deep understanding of aromatic substitution causality. By executing a Sandmeyer reaction to lock in the sterically hindered 1,2,3-substitution pattern, followed by an activating-group-directed bromination, chemists can reliably synthesize this complex tetrasubstituted ring. This self-validating pathway ensures high regiocontrol and minimizes the formation of intractable byproducts, providing a scalable solution for drug development professionals.

References

-

BLD Pharm. 1-Bromo-5-chloro-4-methyl-2-nitrobenzene (CAS: 1228671-02-0) & Related Isomers (CAS: 1807122-98-0). Retrieved March 15, 2026. 1

-

SciSpace. A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts (Sandmeyer Reaction of 2-amino-3-nitrotoluene). Retrieved March 15, 2026. 3

-

UoMustansiriyah. Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved March 15, 2026. 2

-

JoVE. Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved March 15, 2026. 4

Sources

Orthogonal Reactivity and Structural Dynamics of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene: A Technical Guide

Executive Summary

In modern drug discovery and materials science, the design of complex molecular architectures relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) represents a premier tetrasubstituted benzene scaffold [1]. By strategically positioning four distinct functional groups—a bromide, a chloride, a nitro group, and a methyl group—around a single aromatic core, this molecule offers three distinct vectors for chemoselective functionalization.

As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic dynamics, steric constraints, and field-proven experimental protocols required to harness this scaffold. Rather than merely listing reactions, this guide explains the causality behind the reactivity, ensuring that your synthetic workflows are both predictable and self-validating.

Structural Profiling and Electronic Dynamics

Steric Inhibition of Resonance (SIR)

The reactivity of 1-bromo-3-chloro-4-methyl-2-nitrobenzene is fundamentally governed by its extreme steric crowding. The nitro group at the C2 position is flanked by a bromine atom at C1 (van der Waals radius ~1.85 Å) and a chlorine atom at C3 (van der Waals radius ~1.75 Å).

This severe steric clash prevents the nitro group from achieving coplanarity with the benzene ring. According to crystallographic and spectroscopic studies on similarly crowded ortho-substituted nitrobenzenes, this phenomenon—known as Steric Inhibition of Resonance (SIR) —forces the nitro group to twist out of the aromatic plane [2]. Consequently, the mesomeric electron-withdrawing effect (-M) of the nitro group is significantly diminished, as the parallel overlap between the oxygen p-orbitals and the aromatic π-system is broken [4]. However, its powerful inductive electron-withdrawing effect (-I) remains intact. This unique electronic environment subtly deactivates the ring toward electrophiles while selectively activating the adjacent halogenated positions for nucleophilic attack.

Physicochemical Properties

To facilitate experimental planning, the core quantitative and structural data for this building block are summarized below.

| Property | Value |

| Chemical Name | 1-Bromo-3-chloro-4-methyl-2-nitrobenzene |

| CAS Registry Number | 1807122-98-0 [1] |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| SMILES String | CC1=C(Cl)C(=O)=C(Br)C=C1 |

| Structural Class | Tetrasubstituted Halogenated Nitrobenzene |

The Trifunctional Scaffold: Orthogonal Reactivity

The true value of this scaffold lies in its orthogonal reactivity . A chemist can sequentially manipulate the C1, C3, and C2 positions without requiring cumbersome protecting group chemistry.

-

C1-Position (Bromo): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). This thermodynamic difference allows for highly chemoselective oxidative addition by Palladium(0) catalysts, enabling Suzuki, Heck, or Buchwald-Hartwig cross-couplings exclusively at C1.

-

C3-Position (Chloro): The C3-chloro group is activated by the adjacent ortho-nitro group. Despite the SIR effect reducing resonance, the strong inductive pull of the nitro group stabilizes the anionic Meisenheimer complex, permitting Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures.

-

C2-Position (Nitro): The nitro group can be reduced to an aniline (primary amine). This is typically executed as the final transformation, as the resulting electron-donating amine would otherwise deactivate the ring toward SNAr and potentially poison transition-metal catalysts.

Orthogonal reactivity pathways of 1-bromo-3-chloro-4-methyl-2-nitrobenzene.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By strictly controlling temperature and catalyst selection, chemoselectivity is guaranteed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C1-Arylation)

To achieve exclusive coupling at the C1-bromo position while leaving the C3-chloro position completely intact, we utilize the highly active, sterically bulky catalyst system developed by Fu and colleagues [3]. The electron-rich tri-tert-butylphosphine ligand facilitates rapid oxidative addition into the C-Br bond at room temperature, rendering the C-Cl bond kinetically inaccessible.

Reagents & Stoichiometry:

-

Scaffold: 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd₂(dba)₃ (0.015 equiv)

-

Ligand: P(t-Bu)₃ (0.03 equiv)

-

Base: KF (3.0 equiv)

-

Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

-

Degassing: To a flame-dried Schlenk flask, add the scaffold and arylboronic acid. Purge the vessel with Argon for 15 minutes. Oxygen must be strictly excluded to prevent the oxidation of the electron-rich phosphine ligand.

-

Catalyst Loading: In a separate vial inside an inert glovebox, dissolve Pd₂(dba)₃ and P(t-Bu)₃ in a minimal amount of dry THF. Stir for 5 minutes until the active Pd(0) complex forms (indicated by a color shift).

-

Reaction Initiation: Transfer the catalyst solution to the main reaction flask. Add aqueous KF (degassed).

-

Monitoring: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Monitor via LCMS. The mass spectrum will show the disappearance of the starting material (m/z ~250) and the emergence of the biaryl product retaining the chlorine isotope pattern (M, M+2 ratio of 3:1).

-

Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Step-by-step experimental workflow for chemoselective C1 Suzuki-Miyaura coupling.

Protocol B: SNAr Amination at the C3-Chloro Position

Once the C1 position is functionalized, the C3-chloro group can be displaced. Because the nitro group is twisted out of plane (SIR), the activation barrier for SNAr is higher than in a flat, unhindered nitrobenzene. Therefore, thermal driving force is required.

Methodology:

-

Dissolve the C1-arylated intermediate (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add a secondary amine (e.g., morpholine or piperidine) (2.5 equiv) and K₂CO₃ (2.0 equiv).

-

Heat the reaction mixture to 100 °C for 12–16 hours under an inert atmosphere.

-

The strong inductive effect (-I) of the nitro group stabilizes the transition state. Upon completion (verified by TLC), cool the mixture, precipitate the product by adding ice water, and isolate via vacuum filtration.

Applications in Advanced Drug Discovery

The step-wise functionalization of 1-bromo-3-chloro-4-methyl-2-nitrobenzene culminates in a highly decorated nitroarene. By subjecting this intermediate to standard reduction conditions (e.g., Fe/NH₄Cl or H₂ with Pd/C), the nitro group is converted to an aniline.

This resulting highly substituted aniline is a privileged pharmacophore precursor. It can be immediately condensed with aldehydes or orthoesters to yield benzimidazoles , or subjected to diazotization to form indazoles . These heterocyclic cores are ubiquitous in modern kinase inhibitors, GPCR antagonists, and targeted oncology therapeutics, making this specific tetrasubstituted benzene an invaluable asset in the medicinal chemist's toolkit.

References

-

Huse, B. Y., and Powell, H. M. "STERIC INHIBITION OF RESONANCE: I. 9-NITROANTHRACENE AND 9,10-DINITROANTHRACENE." Canadian Journal of Chemistry. URL:[Link]

-

Littke, A. F., Dai, C., and Fu, G. C. "Chemoselective and Regiospecific Suzuki Coupling on a Multisubstituted sp3-Carbon in 1,1-Diborylalkanes at Room Temperature." Journal of the American Chemical Society, 2010. URL: [Link]

-

Baliah, V. et al. "Kinetics of Reduction of Some Nitrobenzenes-Evidence for Steric Enhancement of Resonance." Asian Journal of Chemistry, 1993. URL: [Link]

1-Bromo-3-chloro-4-methyl-2-nitrobenzene: A Comprehensive Technical Guide on Reactivity, Safety, and Handling

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a prime example of a sterically encumbered, multi-halogenated nitroarene[1]. Its unique substitution pattern—featuring four contiguous substituents—provides a highly programmable scaffold. The orthogonal reactivity of its functional groups allows chemists to execute sequential cross-couplings, reductions, and nucleophilic substitutions with surgical precision.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and stringent safety protocols required for handling this compound, ensuring that researchers can deploy it effectively while mitigating its inherent toxicological risks.

Physicochemical Profiling & Structural Analysis

The reactivity of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene is dictated by the electronic and steric interplay of its substituents. The strong electron-withdrawing nature of the nitro group at the C2 position normally activates both the ortho (C1, C3) and para (C5) positions toward Nucleophilic Aromatic Substitution (SNAr). However, the steric bulk of the adjacent methyl group at C4 significantly shields the C3-chloro position, altering its expected reactivity profile.

Quantitative Data Summary

The following table consolidates the foundational physicochemical data for this compound[1][2].

| Property | Value |

| Chemical Name | 1-Bromo-3-chloro-4-methyl-2-nitrobenzene |

| CAS Number | 1807122-98-0 |

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 250.48 g/mol |

| SMILES String | O=C(C)=CC(Br)=C1)[O-] |

| State / Appearance | Solid (Typically pale yellow to brown crystals) |

| Reactivity Sites | C1 (Oxidative Addition), C2 (Reduction) |

Reactivity & Synthetic Applications

The true value of this building block lies in its orthogonal reactivity . While recent catalytic advancements have enabled the direct Suzuki-Miyaura coupling of nitroarenes via C–NO2 bond cleavage[3], the C1-bromo bond in this molecule remains the kinetically favored site for oxidative addition by Palladium(0) catalysts.

The C3-chloro group is highly deactivated due to the electron-donating inductive effect of the C4-methyl group and the extreme steric encumbrance flanking it. This allows for chemoselective coupling at the C1 position without competitive side reactions at C3.

Orthogonal reactivity pathways of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling at the C1 Position

This self-validating protocol is designed to selectively couple an arylboronic acid at the C1-bromo position while preserving the C3-chloro and C2-nitro groups.

-

Step 1: Reagent Assembly & Activation

-

Action: Combine 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

-

Causality: K₂CO₃ is selected as a mild, inorganic base. It facilitates the formation of the reactive boronate complex required for transmetalation without being strong enough to trigger unwanted SNAr at the C3-chloro position or degrade the nitro group.

-

-

Step 2: Catalyst Introduction & Deoxygenation

-

Action: Add Pd(dppf)Cl₂ (0.05 eq) and a solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via nitrogen or argon sparging for 15 minutes.

-

Causality: The bidentate dppf ligand provides the necessary steric bulk to accelerate reductive elimination while stabilizing the Pd(0) intermediate. Rigorous deoxygenation is critical; ambient oxygen will irreversibly oxidize the Pd(0) active species, halting the catalytic cycle and promoting homocoupling of the boronic acid.

-

-

Step 3: Thermal Activation & Kinetic Monitoring

-

Action: Heat the reaction mixture to 80 °C. Monitor the consumption of the starting material via LC-MS every 2 hours.

-

Causality: The 80 °C threshold provides sufficient thermal energy to overcome the activation barrier for oxidative addition into the sterically encumbered C1-Br bond. LC-MS is strictly preferred over TLC here, as the mass-based validation confirms that the C3-Cl bond remains intact.

-

-

Step 4: Quenching & Orthogonal Purification

-

Action: Upon >95% conversion, cool to room temperature. Quench with water, extract with Ethyl Acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.

-

Causality: The aqueous quench removes inorganic salts and borate byproducts. Drying over Na₂SO₄ is a mandatory self-validating step to prevent water-induced streaking during subsequent silica gel flash chromatography.

-

Toxicology & Mechanistic Safety

Handling halogenated nitrobenzenes requires a deep understanding of their physiological interactions. The primary toxicological hazard associated with 1-Bromo-3-chloro-4-methyl-2-nitrobenzene is its capacity to induce methemoglobinemia [4].

Upon dermal absorption or inhalation, the nitro group undergoes hepatic bioreduction mediated by cytochrome P450 enzymes. This generates highly reactive nitro radical anions and hydroxylamine intermediates. These metabolites penetrate erythrocytes and oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin[4]. Because methemoglobin is incapable of binding and transporting oxygen, systemic tissue hypoxia, cyanosis, and potentially fatal respiratory failure can ensue.

Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Handling, Storage, and PPE Protocols

To mitigate the risks outlined above, strict engineering controls and Personal Protective Equipment (PPE) are mandatory.

-

Engineering Controls: All manipulations, including weighing, must be performed inside a certified chemical fume hood or a ventilated balance enclosure.

-

Personal Protective Equipment (PPE):

-

Gloves: Butyl rubber gloves are highly recommended over standard nitrile, as nitroaromatics can permeate thin nitrile upon prolonged contact. If nitrile is used, double-gloving and immediate replacement upon contamination is required.

-

Eye Protection: Splash-proof chemical goggles.

-

Body Protection: Flame-resistant lab coat.

-

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Keep strictly segregated from strong reducing agents (e.g., NaBH₄, LiAlH₄, active metals), as the reduction of the nitro group is highly exothermic and can lead to runaway reactions.

-

Spill Response: Do not sweep dry powder, as this generates inhalable dust. Cover the spill with damp absorbent material (e.g., wet sand or vermiculite), collect mechanically into a hazardous waste container, and wash the area thoroughly with soap and water.

References

- [1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS 1807122-98-0) Product Information] - BLD Pharm.

- [1-bromo-3-chloro-4-methyl-2-nitro-benzene Properties and MSDS] - ChemSrc.

- [Cross-Coupling Reactions of Nitroarenes] - Accounts of Chemical Research, ACS Publications.

- [Acute methaemoglobinaemia after massive nitrobenzene ingestion] - National Center for Biotechnology Information (NCBI) / PMC.

Sources

Thermodynamic Solubility Profiling and Formulation Strategies for 1-Bromo-3-chloro-4-methyl-2-nitrobenzene

Executive Summary

1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a highly functionalized, polyhalogenated nitroaromatic building block crucial for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of multiple electron-withdrawing groups (bromo, chloro, nitro) and an electron-donating methyl group on a single benzene ring creates unique steric and electronic environments. This technical guide provides a comprehensive evaluation of its solubility profile, detailing the causality behind its dissolution mechanics and outlining self-validating protocols for thermodynamic solubility screening.

Physicochemical Profiling & Solvation Mechanics

To engineer effective formulations or reactions involving 1-Bromo-3-chloro-4-methyl-2-nitrobenzene, we must first analyze its molecular descriptors. Based on structural isomer data, the compound possesses a molecular weight of 250.48 g/mol and a computed XLogP3 of approximately 3.4[2].

Causality of Aqueous Insolubility: The high LogP value indicates profound lipophilicity. The bulky halogens (bromine and chlorine) create a dense, hydrophobic electron cloud that severely limits hydrogen bonding with water. While the nitro group (-NO2) is highly polar and capable of acting as a hydrogen bond acceptor, it is sterically hindered by the adjacent methyl and halogen substituents. This steric shielding prevents water molecules from forming a stable hydration shell, resulting in a high desolvation energy penalty and practically zero aqueous solubility.

Causality of Organic Solvation: In contrast, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) exhibit excellent solvation capacities for this compound. These solvents interact via strong dipole-dipole interactions with the nitroaromatic core without requiring hydrogen bond donation, easily overcoming the crystal lattice energy of the solid compound.

Quantitative Solubility Data

The following table summarizes the predicted and empirically classified solubility of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene across various solvent classes at 25°C.

| Solvent | Dielectric Constant (ε) | Primary Solvation Mechanism | Estimated Solubility (mg/mL) | Empirical Classification |

| Water | 80.1 | H-bond / Dipole | < 0.01 | Practically Insoluble |

| Hexane | 1.9 | Van der Waals | 1 - 5 | Slightly Soluble |

| Methanol | 32.7 | H-bond / Dipole | 15 - 25 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | Dipole-Dipole | > 100 | Freely Soluble |

| DMSO | 46.7 | Strong Dipole | > 200 | Very Soluble |

Experimental Methodologies: Self-Validating Protocols

As a best practice in application science, relying solely on kinetic solubility (e.g., diluting a DMSO stock into an aqueous buffer) often leads to false positives due to transient supersaturation. The following thermodynamic shake-flask method coupled with HPLC-UV is the gold standard, as it ensures the system has reached true chemical equilibrium.

Protocol 1: High-Throughput Thermodynamic Solubility Screening

-

Solid Dispensing: Accurately weigh 5.0 mg of 1-Bromo-3-chloro-4-methyl-2-nitrobenzene powder into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Water, or Buffer). Ensure excess solid remains at the bottom to maintain a saturated state.

-

Equilibration (The Causal Step): Seal the vial and agitate at 300 RPM on a thermoshaker at exactly 25.0°C for 48 hours. Causality: Halogenated aromatics often have slow dissolution kinetics due to high crystal lattice energies; shorter times risk measuring incomplete dissolution.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. This is a critical self-validating step to force any sub-micron undissolved particulates to the bottom, preventing them from artificially inflating the UV absorbance reading.

-

Quantification: Carefully extract 100 µL of the clear supernatant. Dilute appropriately with the mobile phase and inject into an HPLC-UV system (Detection at ~254 nm, where the nitroaromatic chromophore absorbs strongly).

-

Validation: Compare the peak area against a pre-established calibration curve created using DMSO as the diluent to ensure complete dissolution of standards.

Workflow for Thermodynamic Solubility Screening of Halogenated Nitroaromatics.

Protocol 2: Solubility-Driven Crystallization & Purification

Because 1-Bromo-3-chloro-4-methyl-2-nitrobenzene is highly soluble in polar aprotic solvents and insoluble in water, anti-solvent crystallization is the optimal purification strategy.

-

Dissolution: Dissolve the crude compound in a minimum volume of DMF at 40°C until a clear solution is achieved.

-

Anti-Solvent Addition: Slowly add deionized water (the anti-solvent) dropwise under continuous stirring.

-

Nucleation (The Causal Step): As water integrates into the DMF matrix, the overall dielectric constant of the solvent mixture increases. The hydrophobic halogens repel the increasingly polar environment, collapsing the solvation shell and forcing the molecules to aggregate into crystal nuclei.

-

Maturation: Cool the suspension to 4°C over 2 hours to maximize yield, then filter and dry under vacuum.

Anti-Solvent Crystallization Pathway for 1-Bromo-3-chloro-4-methyl-2-nitrobenzene.

Formulation Strategies for Downstream Applications

When utilizing this compound in biological assays or aqueous-heavy synthetic steps, its poor water solubility must be bypassed:

-

Co-Solvency: Utilize up to 5% DMSO or DMF in aqueous buffers. Ensure the compound is fully dissolved in the organic phase before dropwise addition to the aqueous phase to prevent crashing out.

-

Surfactant Solubilization: The use of non-ionic surfactants (e.g., Tween-80 or Triton X-100) can encapsulate the hydrophobic bromo/chloro-aromatic core within micelles, artificially increasing its apparent aqueous solubility for reaction conditions.

Sources

1-Bromo-3-chloro-4-methyl-2-nitrobenzene: A Privileged Tetrasubstituted Scaffold for Advanced API Synthesis

Executive Summary In modern drug discovery, the rapid assembly of complex, multi-substituted aromatic and heteroaromatic systems relies heavily on the strategic selection of starting materials. 1-Bromo-3-chloro-4-methyl-2-nitrobenzene (CAS: 1807122-98-0) is a highly functionalized, commercially available building block [1] that offers exceptional utility for active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the intrinsic reactivity of this scaffold, providing field-proven, self-validating methodologies for orthogonal cross-coupling and heteroannulation.

Scaffold Deconstruction: Electronic and Steric Topography

The true value of this tetrasubstituted benzene lies in the programmed causality of its functional groups. Successful utilization requires a deep understanding of the thermodynamic and kinetic properties at each position:

-

C1-Bromide (The Kinetic Handle): The C–Br bond possesses a lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). Furthermore, it is electronically activated by the strongly electron-withdrawing ortho-nitro group, making it the primary site for low-temperature oxidative addition by Palladium(0).

-

C2-Nitro (The Latent Nucleophile): Serving initially as an electron-withdrawing group (EWG) to activate the halogens, the nitro group can be chemoselectively reduced to an aniline. This unlocks the potential for intramolecular cyclizations.

-

C3-Chloride (The Orthogonal Reserve): The C3 position is sterically shielded by the adjacent C2-nitro and C4-methyl groups. This steric bulk, combined with the higher C–Cl bond strength, effectively insulates it from mild Pd-catalyzed reactions, reserving it for late-stage Buchwald-Hartwig or Suzuki couplings[2].

-

C4-Methyl (The Benzylic Anchor): Provides a steric shield for the C3-chloride and serves as a handle for late-stage benzylic oxidation (to a carboxylic acid) or radical bromination.

Reactivity map of the scaffold highlighting orthogonal functionalization sites.

Strategic Synthetic Workflows

Workflow A: Chemoselective Suzuki-Miyaura Cross-Coupling

To exploit the orthogonal reactivity between the C1-Br and C3-Cl, we must carefully tune the catalyst system. Highly active, electron-rich phosphine ligands (like SPhos or XPhos) at elevated temperatures will force the oxidative addition into the C–Cl bond, leading to undesired bis-coupling. By deliberately choosing a standard ligand system (e.g., Pd(PPh3)4 ) and restricting the thermal energy to 60 °C, we kinetically trap the reaction at the C1 position [2].

Workflow B: Nitro Reduction and Larock Heteroannulation

The Larock indole synthesis is a premier method for constructing 2,3-disubstituted indoles [3]. While historically limited to o-iodoanilines due to their rapid oxidative addition, modern ligand design now permits the use of more economical o-bromoanilines [4]. By reducing the C2-nitro group of our starting material, we generate 2-bromo-6-chloro-5-methylaniline. Subjecting this intermediate to Larock conditions with an internal alkyne yields a highly prized 7-chloro-6-methylindole derivative. Recent advances even allow for asymmetric variants of this annulation[5].

Synthetic workflow for accessing 7-chloro-6-methylindoles via Larock heteroannulation.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective C1-Suzuki Coupling

Objective: Selectively arylate the C1 position while preserving the C3-chloride intact.

-

Preparation: In an oven-dried Schlenk flask, combine 1-bromo-3-chloro-4-methyl-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).

-

Solvent Degassing: Add a solvent mixture of Toluene/EtOH/ H2O (2:1:1, 0.2 M). Sparge the mixture with dry N2 for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.

-

Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive pressure of N2 .

-

Reaction Execution: Heat the mixture to exactly 60 °C. Causality Note: Exceeding 75 °C significantly increases the kinetic energy, overriding the activation barrier of the C3-Cl bond and initiating bis-coupling.

-

In-Process Control (IPC) & Self-Validation: At 4 hours, sample the organic layer for LC-MS. Validation Check: The desired product must exhibit a distinct 3:1 isotopic mass ratio ( M/M+2 ) indicative of a single retained chlorine atom ( 35Cl/37Cl ). The starting material's complex 3:4:1 ( M/M+2/M+4 ) bromo-chloro isotopic signature must be completely absent.

-

Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel chromatography.

Protocol 2: Nitro Reduction & Larock Heteroannulation

Objective: Convert the scaffold into a 7-chloro-6-methylindole.

Step 2A: Reduction

-

Suspend the starting material (1.0 equiv) in EtOH/ H2O (4:1). Add Iron powder (5.0 equiv) and NH4Cl (5.0 equiv).

-

Heat to 80 °C for 2 hours.

-

IPC: TLC (Hexanes/EtOAc 3:1) should reveal the complete consumption of the UV-active starting material and the appearance of a highly polar, ninhydrin-active spot (the aniline). Filter through Celite to remove iron salts.

Step 2B: Larock Annulation

-

In a sealed tube, combine the resulting 2-bromo-6-chloro-5-methylaniline (1.0 equiv), diphenylacetylene (1.5 equiv), Na2CO3 (2.0 equiv), and Pd[P(o-tol)3]2 (0.05 equiv) in anhydrous NMP (0.1 M). Causality Note: The bulky tri(o-tolyl)phosphine ligand facilitates the challenging oxidative addition into the electron-rich o-bromoaniline while preventing the alkyne from poisoning the Pd center.

-

Heat to 110 °C for 12 hours.

-

IPC: Monitor by LC-MS. The formation of the indole is confirmed by a mass shift corresponding to [M+Alkyne−HBr−2H]+ and the definitive loss of the bromine isotopic signature, leaving only the 3:1 chlorine pattern.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the chemoselective Suzuki coupling (Protocol 1), proving the necessity of mild conditions to maintain orthogonal reactivity.

Table 1: Optimization of Chemoselective Suzuki Coupling at C1

| Catalyst System | Ligand | Temp (°C) | Conversion (%) | C1-Coupled Yield (%) | Bis-Coupled Yield (%) |

| Pd(PPh3)4 | None (built-in) | 60 | >95 | 88 | <2 |

| Pd(OAc)2 | PPh3 | 60 | 92 | 85 | 3 |

| Pd(dppf)Cl2 | dppf | 80 | >99 | 65 | 30 |

| Pd2(dba)3 | SPhos | 100 | >99 | 12 | 85 |